molecular formula C19H25N3O2S B2954212 (6-methoxy-1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309570-89-4

(6-methoxy-1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2954212
CAS RN: 2309570-89-4
M. Wt: 359.49
InChI Key: VNYKWASKNCGZGI-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality (6-methoxy-1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methoxy-1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Photodenitrogenation Studies

The reactivity of certain diazepines, which are structurally related to the compound , has been studied extensively. For instance, Abe et al. (2000) investigated the photodenitrogenation of diazenes, leading to the formation of diradicals with significant lifetimes. These findings are relevant to understanding the reactivity of similar compounds in various solvents, which can be crucial for pharmaceutical and synthetic applications (Abe et al., 2000).

Anticancer Activity

Naphthyridine derivatives, a class of compounds similar to the subject compound, have shown promising anticancer activity. Kong et al. (2018) discovered that a novel naphthyridine compound induced necroptosis and apoptosis in human melanoma cells, depending on the concentration. This suggests potential therapeutic applications of related compounds in cancer treatment (Kong et al., 2018).

Chemical Synthesis and Rearrangements

Fesenko and Shutalev (2014) developed a novel synthesis method for dihydrodiazepinones, closely related to the compound . Their work also revealed new rearrangements under various conditions, leading to pyrrole derivatives. These findings are important for the synthesis of complex organic compounds and can be applied to the synthesis of similar compounds (Fesenko & Shutalev, 2014).

Catalysis and Nucleophilic Substitution

Research on the reactivity of methoxy-substituted compounds in nucleophilic substitution reactions has been conducted by Consiglio et al. (1982). Their study on the kinetics of these reactions in different solvents provides insights into the behavior of similar compounds, which is crucial for understanding their role in catalytic and synthetic processes (Consiglio et al., 1982).

Vibrational and Electronic Properties

Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on bis-indolic derivatives, closely related to the compound of interest. Their research on the energetic and spectroscopic profiles of these compounds provides valuable insights into their electronic properties, which can be critical for their application in material science and molecular electronics (Al-Wabli et al., 2017).

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-16-4-3-14-11-18(20-17(14)12-16)19(23)22-7-2-6-21(8-9-22)15-5-10-25-13-15/h3-4,11-12,15,20H,2,5-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKWASKNCGZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.